molecular formula C25H15Cl2NO6 B11046727 3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

Cat. No.: B11046727
M. Wt: 496.3 g/mol
InChI Key: ZAWLVJBJHKZATC-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines several functional groups, including benzodioxole, dichlorophenyl, and furochromene, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole and dichlorophenyl intermediates, followed by their coupling through a series of condensation and cyclization reactions. Key steps include:

    Formation of Benzodioxole Intermediate: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of Dichlorophenyl Intermediate: This involves the chlorination of phenyl compounds to introduce chlorine atoms at the desired positions.

    Coupling and Cyclization: The benzodioxole and dichlorophenyl intermediates are then coupled using a suitable catalyst, followed by cyclization to form the furochromene core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute halogen atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or disrupt cellular processes critical for cancer cell survival. The benzodioxole and dichlorophenyl groups play crucial roles in binding to target proteins, while the furochromene core may facilitate cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 1-(1,3-benzodioxol-5-yl)ethanone
  • 1-(1,3-benzodioxol-5-yl)-3-((4-chlorophenyl)thio)-1-propanone

Uniqueness

Compared to these similar compounds, 3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzodioxole and dichlorophenyl groups, along with the furochromene core, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H15Cl2NO6

Molecular Weight

496.3 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide

InChI

InChI=1S/C25H15Cl2NO6/c26-15-7-6-13(10-16(15)27)28-24(29)23-20(12-5-8-18-19(9-12)32-11-31-18)21-22(34-23)14-3-1-2-4-17(14)33-25(21)30/h1-10,20,23H,11H2,(H,28,29)

InChI Key

ZAWLVJBJHKZATC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C(OC4=C3C(=O)OC5=CC=CC=C54)C(=O)NC6=CC(=C(C=C6)Cl)Cl

Origin of Product

United States

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